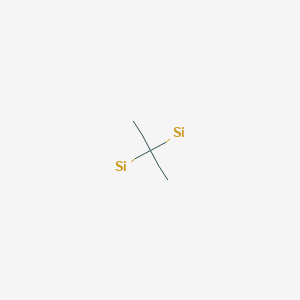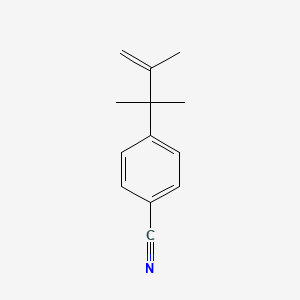![molecular formula C10H16O2 B14430590 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 79033-02-6](/img/structure/B14430590.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spiro structure. This compound is characterized by a spirocyclic framework that includes a dioxane ring fused to a nonane ring. The presence of a methylidene group at the third position and two dimethyl groups at the second position adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane can be achieved through various methods. One common approach involves the condensation of aliphatic compounds and lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure . Another method involves the use of aliphatic γ,γ’-dihydroxy ketones, which are refluxed with potassium carbonate solution to form the spiroketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and substituted spiroketals, depending on the reagents and conditions used.
科学的研究の応用
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the methylidene group.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Contains additional methyl groups and a double bond in the spiro ring.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
79033-02-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H16O2/c1-8-9(2,3)12-10(11-8)6-4-5-7-10/h1,4-7H2,2-3H3 |
InChIキー |
ZECGPUBSFOMLIL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C)OC2(O1)CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




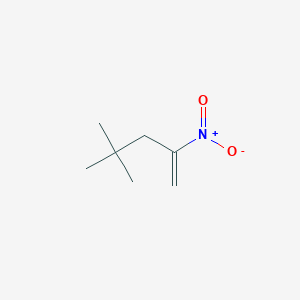
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
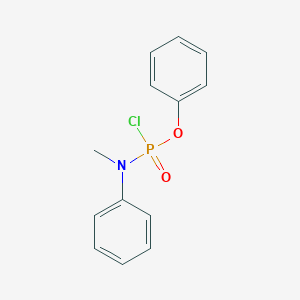

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
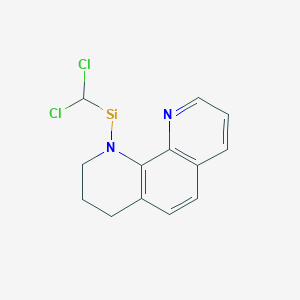
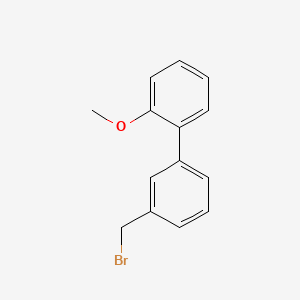
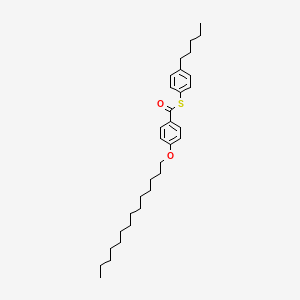
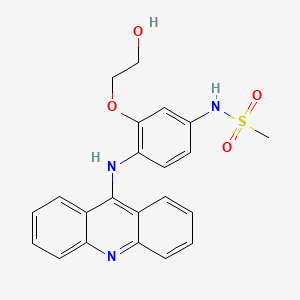
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
